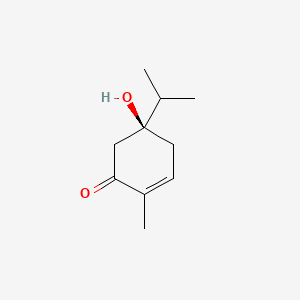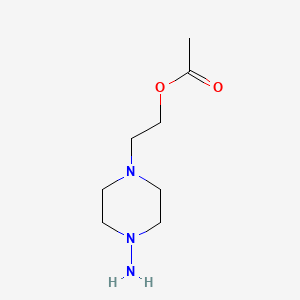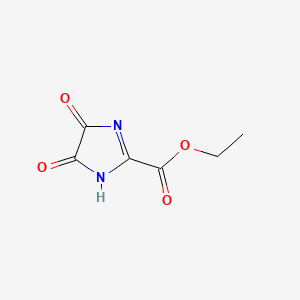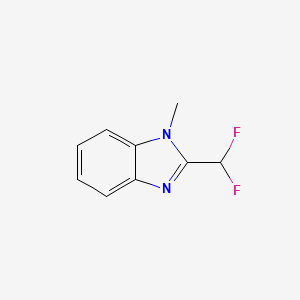![molecular formula C10H13N3 B574592 (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 193534-48-4](/img/structure/B574592.png)
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that includes a benzimidazole ring attached to an ethanamine moiety, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Ethanamine Moiety: The ethanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the ethanamine moiety can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(1H-Benzimidazol-2-yl)-N-methylethanamine: Lacks the chiral center present in (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine.
(1R)-1-(1H-Benzimidazol-2-yl)-N-ethylethanamine: Similar structure but with an ethyl group instead of a methyl group.
(1R)-1-(1H-Benzimidazol-2-yl)-N-methylpropanamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chiral center and the presence of the benzimidazole ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
193534-48-4 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.235 |
IUPAC 名称 |
(1R)-1-(1H-benzimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
WMQHNODUVXJCNT-SSDOTTSWSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)NC |
同义词 |
1H-Benzimidazole-2-methanamine,N,alpha-dimethyl-,(R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)
![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)



![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
